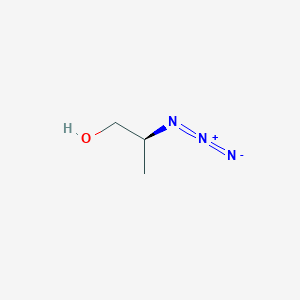

(2S)-2-Azidopropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-Azidopropan-1-ol is a versatile compound that has been widely used in scientific research. It is a chiral building block that can be used in the synthesis of various compounds, including peptides, nucleotides, and carbohydrates. This compound has also been used as a photoaffinity label to study protein-protein and protein-ligand interactions.

Aplicaciones Científicas De Investigación

Antimalarial Activity

(2S)-2-Azidopropan-1-ol derivatives, specifically 2-amino-3-arylpropan-1-ols, have been explored for their antimalarial properties. They have shown moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents (D’hooghe et al., 2011).

Synthesis of Enantiomerically Enriched Compounds

The compound has been used in enzymatic resolution processes, particularly in biocatalytic azidolysis using the Codex HHDH P2E2 enzyme and sodium azide. This method facilitates the synthesis of novel regio- and enantioselective 1-azido-2-arylpropan-2-ols, which are crucial intermediates for producing enantiomerically enriched amino alcohols and aziridines containing a tertiary center (Molinaro et al., 2010).

Solid-Phase Peptide Synthesis

(2S)-2-Azidopropan-1-ol has been instrumental in solid-phase peptide synthesis. The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase has been reported, proving crucial for integrating diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The compatibility of this reaction with solid-phase peptide synthesis highlights its significance in the field (Tornøe et al., 2002).

Antifungal Applications

Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives has demonstrated high activity against Candida spp. strains. These compounds, exhibiting antifungal properties at low concentrations, have shown potential as Fluconazole analogs, presenting a significant step forward in antifungal medication research (Zambrano-Huerta et al., 2019).

Infrared Spectroscopy

4-Azidoproline (Azp), closely related to (2S)-2-Azidopropan-1-ol, has been used to probe the stability of the polyproline II conformation in collagen. Its azido configurations have been studied through Fourier transform infrared (FTIR) spectroscopy, revealing that these configurations significantly influence the conformational stability of the polyproline II helix (Lee et al., 2012).

Conformational Control in Amino Acids

(4R)- and (4S)-Azidoprolines, derivatives of (2S)-2-Azidopropan-1-ol, have shown their capacity to direct conformation and serve as sites for functionalization in amino acids. Their influence on the stability of the polyproline II helix and their role as molecular scaffolds for further functionalization, especially using click chemistry, underline their significance in structural biology and chemistry (Erdmann et al., 2009).

Propiedades

IUPAC Name |

(2S)-2-azidopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVUDQMCBGGPRV-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2627638.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2627649.png)

![2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2627652.png)

![6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2627653.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2627654.png)

![6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627656.png)